Clotiapine - 2058-52-8

Clotiapine

Catalog Number: EVT-263930
CAS Number: 2058-52-8
Molecular Formula: C18H18ClN3S
Molecular Weight: 343.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clotiapine, also known as Clotiapine, is a dibenzothiazepine neuroleptic compound. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It has been a subject of scientific research due to its interactions with various neurotransmitter systems and its potential applications in understanding neurological processes.

Chlorpromazine

Relevance: Chlorpromazine has been directly compared with clotiapine in clinical trials for the treatment of schizophrenia and agitation [, , ]. While both are antipsychotics, they belong to different chemical classes. Chlorpromazine is a phenothiazine, while clotiapine is a dibenzothiazepine. Limited evidence suggests that clotiapine may be more effective than chlorpromazine in improving overall mental state, but the studies were small and had methodological limitations []. Both drugs have been associated with side effects like extrapyramidal symptoms and anticholinergic effects [, , , ].

Zuclopenthixol Acetate

Relevance: Zuclopenthixol acetate has been directly compared with clotiapine in clinical trials for the treatment of acute psychosis and agitation [, , ]. These studies investigated their efficacy, speed of action, and side effect profiles. The research suggests that zuclopenthixol acetate and clotiapine have similar efficacy in controlling acute psychosis and agitation [, ]. While both drugs can cause extrapyramidal side effects, clotiapine may be associated with a lower risk of these effects compared to zuclopenthixol acetate [].

Haloperidol

Relevance: Haloperidol has been investigated in relation to clotiapine in several ways. Firstly, one study compared clotiapine to lorazepam in patients already receiving haloperidol for acute psychosis [, ]. Secondly, both haloperidol and clotiapine have been studied individually regarding their effects on peripheral opioid secretion []. Thirdly, a case report documented the successful use of haloperidol, alongside other medications, to manage neuroleptic malignant syndrome potentially induced by clotiapine []. These studies highlight the overlapping yet distinct applications of these two antipsychotic drugs in managing psychotic disorders and related symptoms.

Perphenazine

Relevance: Perphenazine was one of the 'standard' antipsychotic treatments that clotiapine was compared against in a review of its efficacy in acute psychotic illnesses [, , ]. The review concluded that there was insufficient evidence to favor clotiapine over perphenazine or other standard treatments [, , ].

Trifluoperazine

Relevance: Similar to perphenazine, trifluoperazine was also considered a 'standard' antipsychotic treatment in the review that compared clotiapine with other treatments for acute psychotic illnesses [, , ]. The review found no significant difference in efficacy between clotiapine and trifluoperazine for this indication [, , ].

Fluphenazine Decanoate

Relevance: Fluphenazine decanoate was used in combination with haloperidol as part of a long-term treatment regimen for chronic schizophrenia in a study investigating the effects of neuroleptic treatment on peripheral opioid secretion []. The study also examined the effects of clotiapine, both alone and in combination with haloperidol, on these same parameters []. This research aimed to understand the impact of different antipsychotic medications on the body's natural opioid system.

Olanzapine

Relevance: Olanzapine is mentioned in several contexts related to clotiapine. One study reported on a patient who developed neuroleptic malignant syndrome after receiving clotiapine, and subsequently experienced similar symptoms with olanzapine, suggesting a potential susceptibility to this adverse reaction with antipsychotic medications []. Additionally, olanzapine was used in a clinical setting alongside clotiapine to manage a manic episode in a patient with bipolar I disorder []. Finally, a review article highlighted the limited but emerging evidence supporting the potential benefits of olanzapine, compared to clotiapine, in treating anorexia nervosa in children and adolescents [].

Thioridazine

Relevance: Thioridazine was one of the antipsychotic medications used prior to the initiation of clotiapine treatment in an adult patient with autistic disorder and aggressive behavior []. The patient had experienced unsatisfactory outcomes with thioridazine, along with other medications, due to limited efficacy and significant extrapyramidal side effects []. This case highlights the challenges in managing treatment-resistant aggressive behavior in individuals with autism spectrum disorder and the potential role of clotiapine in such cases.

Aripiprazole

Relevance: One case report described the successful use of aripiprazole as an add-on therapy to clozapine for treating obsessive-compulsive symptoms (OCS) potentially induced by clozapine []. This suggests that aripiprazole might be beneficial in managing clozapine-associated OCS.

Source and Classification

Clothiapine is classified as a neuroleptic agent and is part of the dibenzothiazepine family, which shares pharmacological properties with traditional antipsychotics like phenothiazines. Its chemical structure is characterized by a dibenzo[b,f][1,4]thiazepine core with a piperazine substituent. The compound is marketed under various names, including Entumin and Etumine, and is available in both oral and injectable forms for acute psychiatric emergencies .

Synthesis Analysis

The synthesis of clothiapine involves several key steps:

  1. Starting Materials: The synthesis typically begins with 11-chlorodibenzo[b,f][1,4]thiazepine.
  2. Reagents: Phosphorus oxychloride (POCl₃) is commonly used as a reagent in the reaction.
  3. Methodology:
    • The reaction mixture is often refluxed in an organic solvent such as toluene for several hours.
    • The process includes the addition of piperazine derivatives to form the final product through nucleophilic substitution reactions.
    • Careful monitoring via high-performance liquid chromatography (HPLC) ensures completion and purity of the synthesis .

The typical yield for this synthesis can exceed 90%, depending on the specific conditions employed.

Molecular Structure Analysis

The molecular formula of clothiapine is C18H20ClN3SC_{18}H_{20}ClN_3S. Key features of its molecular structure include:

  • Core Structure: The dibenzothiazepine framework consists of two fused benzene rings and a thiazepine ring.
  • Functional Groups: The presence of a chlorine atom at position 11 and a piperazine moiety at position 4 contributes to its pharmacological activity.
  • Conformational Studies: Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate its structure in solution and solid-state forms .
Chemical Reactions Analysis

Clothiapine undergoes various chemical reactions that are relevant to its pharmacological activity:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, leading to derivatives with varied biological activities.
  • Rearrangement Reactions: Under certain conditions, clothiapine can rearrange to form other active compounds, which may exhibit different therapeutic effects .

These reactions are critical for modifying the compound's properties to enhance efficacy or reduce side effects.

Mechanism of Action

Clothiapine exhibits its antipsychotic effects primarily through:

  • Dopamine Receptor Blockade: It acts as an antagonist at dopamine D2 receptors, which is essential for reducing psychotic symptoms.
  • Serotonin Receptor Interaction: Clothiapine also interacts with serotonin receptors (5HT2A, 5HT3), contributing to its efficacy in treating mood disorders .
  • Affinity Profile: Its unique receptor binding profile suggests potential clozapine-like properties, offering advantages in managing treatment-resistant cases .
Physical and Chemical Properties Analysis

Key physical and chemical properties of clothiapine include:

  • Molecular Weight: Approximately 345.89 g/mol.
  • Solubility: Soluble in organic solvents like ethanol and toluene but poorly soluble in water.
  • Melting Point: Typically ranges around 200°C.
  • Stability: Clothiapine is stable under normal conditions but may degrade under extreme pH or temperature conditions .

These properties influence its formulation and delivery methods.

Applications

Clothiapine has several important applications:

  • Clinical Use: Primarily indicated for treating acute psychotic episodes, it has shown efficacy comparable to other antipsychotics while exhibiting fewer extrapyramidal side effects .
  • Research Applications: Ongoing studies investigate its potential use in treating other psychiatric disorders due to its unique receptor interaction profile.
  • Pharmaceutical Development: Clothiapine serves as a lead compound for developing new antipsychotic medications with improved safety profiles .
Introduction to Clothiapine: Historical Context and Therapeutic Significance

Discovery and Early Development of Dibenzothiazepine Derivatives

The dibenzothiazepine chemical scaffold emerged in the 1960s as pharmaceutical research sought alternatives to phenothiazine-based antipsychotics. Clothiapine (chemical name: 2-chloro-11-(4-methyl-1-piperazinyl)dibenzo[b,f][1,4]thiazepine) was synthesized by Wander Laboratories (later Novartis) during this period [1] [3]. Its molecular structure features a unique seven-membered central thiazepine ring, differentiating it from the tricyclic structure of earlier typical antipsychotics. This structural modification aimed to preserve dopamine receptor antagonism while enhancing serotonin receptor activity—a hypothesis later validated through receptor binding studies [4] [7].

Early animal studies demonstrated clothiapine's potent sedative and antipsychotic properties with reduced catalepsy compared to chlorpromazine, suggesting a lower risk of extrapyramidal symptoms [9]. Clinical trials in the late 1960s, including a controlled study versus chlorpromazine, reported efficacy in acute schizophrenia and manic states [3] [6]. By 1970, clothiapine was marketed as Entumine and Etumina across Europe and Latin America, though it never underwent FDA review for US approval [1] [9].

Table 1: Key Milestones in Dibenzothiazepine Development

YearEventSignificance
1960sSynthesis of clothiapine by Wander LabsFirst dibenzothiazepine antipsychotic
1968First clinical trials (neuroleptic properties confirmed)Demonstrated efficacy in 60 patients with acute psychosis [3]
1970Initial marketing (Switzerland, Spain)Launched as Entumine for acute psychosis
1974Controlled trial vs. chlorpromazineComparable efficacy with reduced EPS [6]

Clothiapine’s Role in the Evolution of Atypical Antipsychotics

Clothiapine’s pharmacological profile established key principles for atypicality before the term was formally defined. Receptor binding studies revealed high affinity for serotonin 5-HT₂A receptors (Ki = 0.6 nM) alongside moderate dopamine D₂ antagonism (Ki = 32 nM), resulting in a 5-HT₂A/D₂ affinity ratio >50 [4] [7]. This ratio—later deemed critical for atypicality—allowed limbic selectivity over striatal dopamine blockade, minimizing motor side effects [7]. Mechanistically, clothiapine’s non-competitive antagonism of norepinephrine and histamine receptors contributed to its rapid tranquilizing effects in agitated psychosis [3] [9].

Clinically, clothiapine demonstrated two innovations:

  • Rapid Acute Control: Trials against lorazepam showed clothiapine’s superiority in reducing aggression in haloperidol-treated patients (WMD: -3.36, 95% CI: -8.09 to 1.37) [1].
  • Treatment Resistance Utility: Early case reports noted responses in clozapine-resistant cases, attributed to its unique 5-HT₆/5-HT₇ receptor affinity [1] [9].

Though overshadowed by clozapine after 1990, clothiapine’s receptor profile directly influenced later atypicals like quetiapine—another dibenzothiazepine derivative with similar binding properties but optimized metabolic stability [4] [7].

Geographical Variations in Clinical Adoption and Regulatory Approvals

Clothiapine’s adoption exhibits pronounced geographical disparities, reflecting divergent regulatory and clinical practices:

  • Europe: Highest utilization in Belgium, Spain, and Switzerland. Spain reports clothiapine prescriptions for 13.7%–18.6% of schizophrenia patients, exceeding clozapine use in some regions [8]. Intra-country variability is significant (CV >50%), with Catalonia prescribing at double the rate of Basque Country [8].
  • Global South: Approved in South Africa and Taiwan for treatment-resistant schizophrenia. South African guidelines list it as a first-line option for violent psychotic episodes due to rapid IM formulation availability [1] [3].
  • Absent Markets: Never submitted for FDA approval. US clozapine REMS programs (requiring hematological monitoring) discouraged investment in similar agents [5] [10]. VA studies show <0.1% clothiapine use among antipsychotics [10].

Table 2: Global Regulatory Status of Clothiapine (Selected Regions)

RegionStatusBrand NamesTherapeutic Indications
SwitzerlandApproved (1970)Entumin, EtuminaAcute psychosis, violent agitation
SpainApproved (1971)EtumineSchizophrenia, bipolar mania
South AfricaApproved (1985)Clopixol Acuphase*Acute agitation in psychosis
ArgentinaApproved (1992)Not specifiedTreatment-resistant schizophrenia
USANever approved

Note: Zuclopenthixol acetate is commonly compared to clothiapine for acute control [1].

Adoption barriers include:

  • Pharmacological Misconceptions: Clinicians often misclassify it as a "typical" antipsychotic despite its atypical receptor profile [8].
  • Infrastructure Limitations: Lack of IM formulation in Italy reduced emergency use [3].
  • Regulatory Conservatism: Australia withdrew approval in 2004 due to agranulocytosis concerns, though incidence was <0.4% [1].

Clothiapine remains a clinically significant option in 20+ countries, particularly where rapid tranquillization without respiratory depression is prioritized [1] [9].

Properties

CAS Number

2058-52-8

Product Name

Clothiapine

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine

Molecular Formula

C18H18ClN3S

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C18H18ClN3S/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3

InChI Key

KAAZGXDPUNNEFN-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

Clothiapine; HF 2159; HF-2159; HF2159; LW 2159; S-805C; W 130; Entumine

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.